Hydrogen Bond Donor Capacity: -CF₂H vs. -CF₃ in Aryl Ethers
The difluoromethyl group in 4-(Difluoromethyl)phenetole acts as a lipophilic hydrogen bond donor, whereas the trifluoromethyl group in the common comparator 4-(Trifluoromethyl)phenetole cannot participate in hydrogen bonding. Experimental and computational studies on related difluoromethyl anisoles demonstrate that the -CF₂H group exhibits hydrogen bond donor strength comparable to thiophenol and aniline, significantly impacting target engagement [1]. This property is absent in -CF₃ analogs, directly affecting binding interactions.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Strength |
|---|---|
| Target Compound Data | HBD capacity similar to thiophenol/aniline (α ≈ 0.15-0.20) [1] |
| Comparator Or Baseline | 4-(Trifluoromethyl)phenetole (CF₃): No hydrogen bond donor capacity (α ≈ 0) |
| Quantified Difference | Qualitative: -CF₂H is an HBD; -CF₃ is not. |
| Conditions | Abraham solute parameters derived from experimental partition coefficients [1] |
Why This Matters
This property makes 4-(Difluoromethyl)phenetole a valuable fragment for tuning binding interactions in drug discovery, where HBDs are critical for target engagement and selectivity.
- [1] Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; Berliner, A.; Amir, D.; Marciano, D.; Gershonov, E.; Saphier, S. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. J. Med. Chem. 2017, 60, 797-804. View Source
